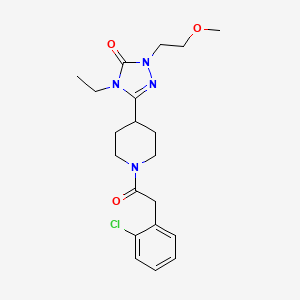

3-(1-(2-(2-chlorophenyl)acetyl)piperidin-4-yl)-4-ethyl-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one

Description

The compound 3-(1-(2-(2-chlorophenyl)acetyl)piperidin-4-yl)-4-ethyl-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one is a triazolone derivative featuring a piperidine scaffold linked to a 2-chlorophenyl acetyl group and substituted with ethyl and 2-methoxyethyl moieties. The 2-chlorophenyl group may enhance lipophilicity and target binding, while the 2-methoxyethyl substituent could improve solubility and pharmacokinetic properties.

Properties

IUPAC Name |

5-[1-[2-(2-chlorophenyl)acetyl]piperidin-4-yl]-4-ethyl-2-(2-methoxyethyl)-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27ClN4O3/c1-3-24-19(22-25(20(24)27)12-13-28-2)15-8-10-23(11-9-15)18(26)14-16-6-4-5-7-17(16)21/h4-7,15H,3,8-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRWULHLAVZKBMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN(C1=O)CCOC)C2CCN(CC2)C(=O)CC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(2-(2-chlorophenyl)acetyl)piperidin-4-yl)-4-ethyl-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one typically involves multiple steps:

Formation of the Piperidine Intermediate: The initial step involves the acylation of piperidine with 2-(2-chlorophenyl)acetyl chloride under basic conditions to form the intermediate 1-(2-(2-chlorophenyl)acetyl)piperidine.

Triazole Ring Formation: The intermediate is then reacted with ethyl hydrazinecarboxylate to form the triazole ring. This step usually requires a cyclization reaction under acidic or basic conditions.

Final Functionalization:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition is crucial for maintaining consistency and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the carbonyl group in the acetyl moiety, potentially converting it to an alcohol.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Formation of N-oxides.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound is investigated for its potential as a pharmacological agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, research focuses on its potential therapeutic effects. The compound’s ability to interact with specific receptors or enzymes could lead to the development of new treatments for diseases such as neurological disorders or cancer.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 3-(1-(2-(2-chlorophenyl)acetyl)piperidin-4-yl)-4-ethyl-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Antifungal Triazolone Derivatives

- 1-(2-(2,4-Difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl)-1H-1,2,4-triazol-5(4H)-one (): Structural Features: Difluorophenyl group, hydroxypropyl linker. Activity: Targets fungal CYP51 (lanosterol 14α-demethylase), analogous to fluconazole. Key Findings: Exhibits a higher minimum inhibitory concentration (MIC) against Candida spp. compared to fluconazole, likely due to steric hindrance from the hydroxypropyl group .

Piperidine-Linked Triazolones with Halogenated Aromatic Groups

Antibacterial Synergists

Pharmacological Activity Comparison

Biological Activity

The compound 3-(1-(2-(2-chlorophenyl)acetyl)piperidin-4-yl)-4-ethyl-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.

Chemical Structure

The compound features a complex structure that includes:

- A piperidine ring

- A triazole moiety

- An ethyl group

- A methoxyethyl substituent

- A chlorophenyl acetyl group

This unique combination of functional groups contributes to its biological properties.

Antimicrobial Properties

Research indicates that related triazole compounds exhibit antimicrobial activity. For instance, triazoles are known to inhibit fungal cytochrome P450 enzymes, leading to disrupted ergosterol biosynthesis. This suggests that the compound may possess antifungal properties.

Anticancer Activity

Triazole derivatives have been investigated for their anticancer effects. They can induce apoptosis in cancer cells by inhibiting specific signaling pathways. Similar compounds have shown effectiveness against various cancer cell lines, indicating that this compound may also exhibit cytotoxic effects.

Neuropharmacological Effects

Given the piperidine structure, there is potential for neuropharmacological activity. Compounds with similar structures have been explored as anxiolytics and antidepressants due to their ability to modulate neurotransmitter systems.

Case Studies and Research Findings

Toxicological Profile

Understanding the safety profile is crucial for any therapeutic application. Preliminary studies on related compounds indicate a need for careful evaluation of toxicity, particularly concerning liver function and potential neurotoxicity.

Q & A

Q. What are the established synthetic routes for this compound?

The synthesis typically involves multi-step protocols, including:

- Core assembly : Condensation of a piperidine derivative (e.g., 1-(2-(2-chlorophenyl)acetyl)piperidin-4-yl) with a triazolone precursor.

- Functionalization : Alkylation with 2-methoxyethyl and ethyl groups under basic conditions (e.g., K₂CO₃ in DMF).

- Purification : Column chromatography using gradients of ethyl acetate/hexane or dichloromethane/methanol .

- Key intermediates : Chlorophenyl acetylpiperidine and ethyl-substituted triazolone moieties are critical precursors .

Q. Which spectroscopic techniques are recommended for structural characterization?

- NMR (¹H/¹³C) : Assigns proton environments (e.g., ethyl, methoxyethyl groups) and confirms piperidine ring conformation .

- X-ray crystallography : Resolves stereochemistry of the triazolone and piperidine moieties (e.g., torsion angles between chlorophenyl and acetyl groups) .

- HRMS : Validates molecular formula (C₂₀H₂₅ClN₄O₃) and isotopic patterns for chlorine .

Q. What are the primary pharmacological targets hypothesized for this compound?

- GPCR modulation : Structural analogs with piperidine-triazolone scaffolds show affinity for serotonin (5-HT) and dopamine receptors .

- Enzyme inhibition : The chlorophenyl group may target cytochrome P450 isoforms (e.g., CYP3A4) based on SAR studies of similar triazolones .

Advanced Research Questions

Q. How can reaction yields be optimized during the alkylation of the triazolone ring?

- Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of the triazolone nitrogen.

- Catalysis : Add catalytic iodide (e.g., KI) to facilitate SN2 reactions for methoxyethyl group introduction .

- Temperature control : Maintain 50–60°C to minimize side reactions (e.g., over-alkylation) .

Q. How can researchers resolve conflicting biological activity data across assay conditions?

- Assay standardization : Use cell lines with consistent receptor expression levels (e.g., HEK293 for GPCR assays).

- Orthogonal validation : Confirm activity via calcium flux assays and cAMP measurements .

- Metabolic stability testing : Evaluate liver microsome stability to rule out false negatives due to rapid degradation .

Q. What computational methods are suitable for predicting binding modes with target proteins?

- Molecular docking : Use AutoDock Vina with crystal structures of 5-HT₂A receptors (PDB: 6WGT) to map chlorophenyl interactions.

- MD simulations : Run 100-ns simulations in GROMACS to assess triazolone ring flexibility in aqueous environments .

- Free energy calculations : Apply MM-PBSA to quantify binding affinities for lead optimization .

Q. What strategies mitigate solubility issues in in vivo studies?

- Prodrug design : Introduce phosphate esters at the methoxyethyl group for enhanced aqueous solubility .

- Formulation : Use cyclodextrin-based carriers or nanoemulsions to improve bioavailability .

- pH adjustment : Prepare citrate-buffered solutions (pH 4.5–5.5) to stabilize the compound in suspension .

Data Analysis and Contradiction Resolution

Q. How should researchers interpret discrepancies in IC₅₀ values between enzymatic and cellular assays?

- Membrane permeability : Measure logP values (e.g., >3 indicates poor aqueous solubility) to explain reduced cellular activity.

- Off-target effects : Perform kinome-wide screening (e.g., DiscoverX) to identify unintended kinase inhibition .

- Statistical rigor : Apply ANOVA with post-hoc Tukey tests to assess significance across replicates .

Q. What experimental controls are critical for stability studies under varying pH conditions?

- Degradation markers : Monitor hydrolysis of the acetylpiperidine group via HPLC-UV at 254 nm.

- Control buffers : Include phosphate (pH 7.4) and acetate (pH 4.5) buffers with and without antioxidants (e.g., BHT) .

- Temperature : Conduct accelerated stability testing at 40°C/75% RH for 4 weeks to predict shelf life .

Methodological Recommendations

Q. Which in vitro models best predict CNS penetration for this compound?

- PAMPA-BBB : Measure permeability coefficients; values >4.0 × 10⁻⁶ cm/s suggest blood-brain barrier penetration.

- MDCK-MDR1 : Assess efflux ratios to identify P-glycoprotein substrate liability .

- Tissue distribution : Use radiolabeled analogs (e.g., ¹⁴C) in rodent studies to quantify brain-to-plasma ratios .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.